
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine receptor agonists. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves the activation of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed on various immune cells, including macrophages, dendritic cells, and T cells. Activation of the adenosine A3 receptor leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the production of reactive oxygen species and nitric oxide, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of anti-inflammatory cytokines, the inhibition of reactive oxygen species and nitric oxide production, and the inhibition of cancer cell growth and induction of apoptosis. In addition, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for the adenosine A3 receptor, which allows for the selective activation of this receptor without affecting other adenosine receptors. This allows for a more precise understanding of the role of the adenosine A3 receptor in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide. One direction is the development of more potent and selective adenosine A3 receptor agonists that can be used for the treatment of various diseases. Another direction is the investigation of the role of the adenosine A3 receptor in the regulation of immune function and inflammation. Finally, the potential use of this compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
合成法
The synthesis of 4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide involves a multistep process that starts with the reaction of 4-methoxybenzenesulfonyl chloride with isobutylamine to form this compound. This intermediate is then subjected to another series of reactions to yield the final product, this compound. The overall yield of the synthesis process is around 10-15%.
科学的研究の応用
4-isobutyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the adenosine A3 receptor, which is expressed on various immune cells. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-13(2)12-14-4-10-17(11-5-14)22(19,20)18-15-6-8-16(21-3)9-7-15/h4-11,13,18H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFGJXVUPJHOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5762162.png)
![4,6-dimethyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]pyrimidine](/img/structure/B5762166.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5762174.png)
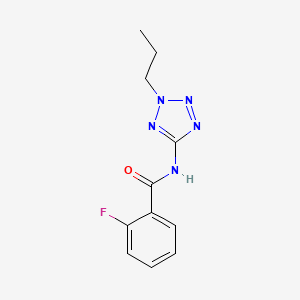
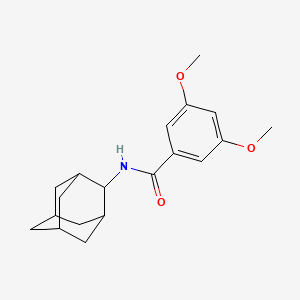
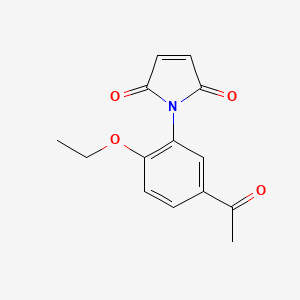
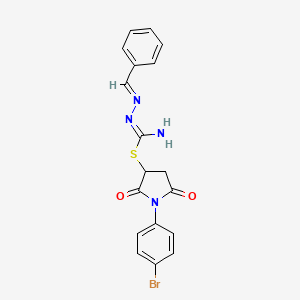
![2-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5762214.png)
![N-(2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5762221.png)

![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)
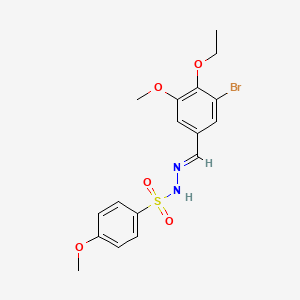
![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)